molecular formula C7H3F4NO2 B069125 4-Fluoro-2-nitrobenzotrifluoride CAS No. 182289-81-2

4-Fluoro-2-nitrobenzotrifluoride

Cat. No.: B069125
CAS No.: 182289-81-2
M. Wt: 209.1 g/mol
InChI Key: RYWITRIDDKRWBT-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2 It is a fluorinated aromatic compound that features both a nitro group and a trifluoromethyl group attached to a benzene ring

Mechanism of Action

Target of Action

4-Fluoro-2-nitrobenzotrifluoride is primarily used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . It is particularly important for the synthesis of vasokinetic kinin antagonists, which are used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .

Mode of Action

The mode of action of this compound is primarily through its role as a synthetic intermediate. It is used in the nitration of 3-fluorobenzotrifluoride, a process that is fast and highly exothermic . This reaction is part of the synthesis of various pharmaceutical compounds.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of the final pharmaceutical compounds. As an intermediate, it plays a crucial role in the formation of these compounds, influencing their structure and, consequently, their biological activity .

Pharmacokinetics

As a synthetic intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are less relevant than those of the final pharmaceutical compounds it helps to produce. Its impact on bioavailability would be indirect, through its influence on the structure and properties of these compounds .

Result of Action

Its primary role is in the formation of these compounds, and any effects would be a result of the action of these final products .

Action Environment

The action of this compound is influenced by various environmental factors during its synthesis. For example, the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature can all affect the reaction performance . These factors need to be carefully controlled to ensure optimal conditions for the synthesis process .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research , suggesting that it may interact with proteins and other biomolecules

Cellular Effects

Given its use in proteomics research , it may influence cell function by interacting with proteins and other cellular components

Molecular Mechanism

It is synthesized through the nitration of 3-fluorobenzotrifluoride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process is carried out using a mixed acid as a nitrating agent, which includes concentrated nitric acid and concentrated sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved using continuous-flow millireactor systems. These systems offer better control over reaction conditions, improved mass and heat transfer rates, and higher process efficiency compared to traditional batch reactors . The continuous-flow synthesis strategy is beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-nitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Reduction: 4-Fluoro-2-aminobenzotrifluoride.

    Substitution: Products vary based on the substituent introduced.

Comparison with Similar Compounds

  • 4-Fluoro-3-nitrobenzotrifluoride
  • 5-Fluoro-2-nitrobenzotrifluoride

Comparison: 4-Fluoro-2-nitrobenzotrifluoride is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes.

Properties

IUPAC Name

4-fluoro-2-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWITRIDDKRWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469362
Record name 4-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182289-81-2
Record name 4-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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